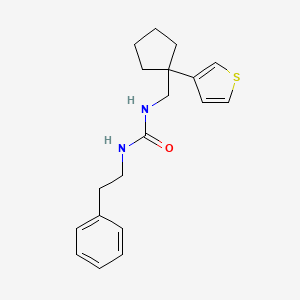
1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, also known as THPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. THPB is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neuropsychiatric disorders.
Scientific Research Applications
Enzyme Inhibition and Potential Therapeutic Applications
Research on urea derivatives, including 1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, has shown their potential in enzyme inhibition, which is a key area in therapeutic drug development. Urea derivatives have been synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase and carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and glaucoma. For example, a study by Aksu et al. (2016) demonstrated that ureas derived from phenethylamines exhibited significant inhibitory activities against human carbonic anhydrase enzymes and also showed antioxidant properties (Aksu et al., 2016).
Anticancer Potential
Another area of research interest is the anticancer potential of urea derivatives. Studies have shown that certain 1-aryl-3-(2-chloroethyl) ureas possess cytotoxic activities against cancer cell lines, making them candidates for anticancer drug development. For instance, Gaudreault et al. (1988) found that some urea derivatives were as cytotoxic as known anticancer agents like chlorambucil on human adenocarcinoma cells in vitro, suggesting their potential as antineoplastic agents (Gaudreault et al., 1988).
Sensor Development and Environmental Applications
Urea derivatives also find applications in sensor development and environmental monitoring. For example, Wang et al. (2017) designed a novel fluorescent sensor based on a urea derivative for the highly selective and sensitive detection of Al3+ ions, which could be used in environmental monitoring and biological applications (Wang et al., 2017).
Agricultural and Industrial Applications
In agriculture and industry, methylene urea derivatives are used as slow-release fertilizers, providing a controlled release of nitrogen to plants. Studies like that by Jahns and Kaltwasser (2000) have investigated the microbial degradation of such fertilizers, which is crucial for understanding their environmental impact and optimizing their use in agriculture (Jahns & Kaltwasser, 2000).
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-18(20-12-8-16-6-2-1-3-7-16)21-15-19(10-4-5-11-19)17-9-13-23-14-17/h1-3,6-7,9,13-14H,4-5,8,10-12,15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDKHIWCCJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
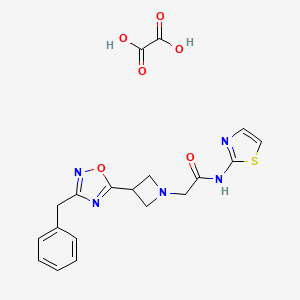
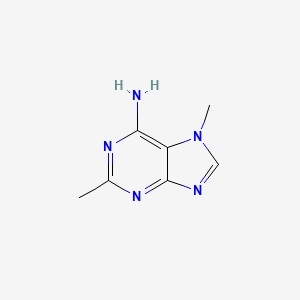

![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
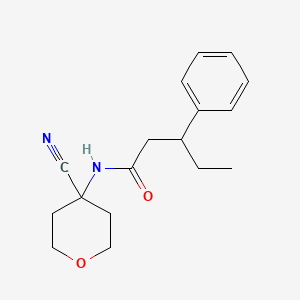
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)
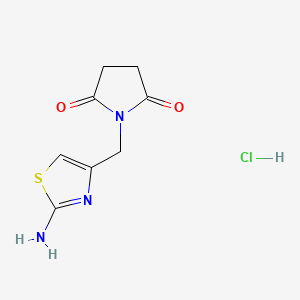
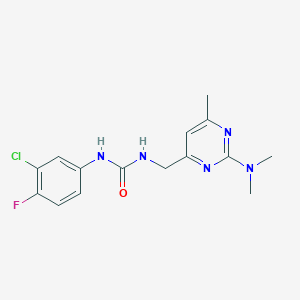
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)
![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)
